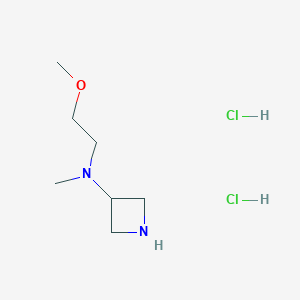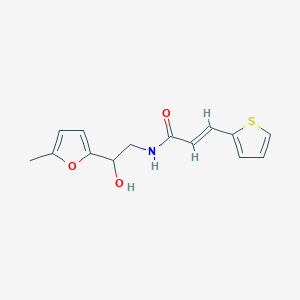
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HET0016, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It was first synthesized in 2003 by a team of researchers at the University of Illinois at Chicago, led by Dr. John R. Falck. Since then, HET0016 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of various diseases.
作用機序
The mechanism of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is related to its ability to inhibit the activity of CYP4A. This enzyme is involved in the metabolism of arachidonic acid, a fatty acid that is involved in the regulation of blood pressure and inflammation. By inhibiting the activity of CYP4A, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can reduce the production of certain metabolites of arachidonic acid, which can lead to a decrease in blood pressure and a reduction in inflammation. In cancer cells, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a different enzyme called 20-HETE, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide are complex and depend on the specific context in which it is used. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to reduce blood pressure and improve vascular function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in the cardiovascular system, which can help to prevent the development of cardiovascular disease. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in some cases.
実験室実験の利点と制限
One advantage of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that it is a relatively simple molecule that can be synthesized using standard organic chemistry techniques. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is complex and not fully understood. This can make it difficult to interpret experimental results and to design effective therapeutic strategies based on its use.
将来の方向性
There are several potential future directions for research on (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of interest is the development of more specific and potent inhibitors of CYP4A and 20-HETE, which could have greater therapeutic potential than (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of interest is the exploration of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide's potential uses in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the mechanisms of action of (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide and related compounds, which could lead to a better understanding of their biochemical and physiological effects.
合成法
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a relatively simple molecule that can be synthesized using standard organic chemistry techniques. The original synthesis method, as described by Falck et al. in their 2003 paper, involved the reaction of 2-methylfuran-5-carbaldehyde with 2-aminoethanol to form a Schiff base intermediate, which was then reacted with thiophene-2-carboxylic acid to form the final product. Since then, several alternative synthesis methods have been developed, including modifications to the reaction conditions and the use of different starting materials.
科学的研究の応用
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been studied extensively for its potential therapeutic applications, particularly in the fields of cardiovascular and cancer research. In cardiovascular research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of a specific enzyme called CYP4A, which is involved in the regulation of blood pressure and the development of hypertension. In cancer research, (E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
特性
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-4-6-13(18-10)12(16)9-15-14(17)7-5-11-3-2-8-19-11/h2-8,12,16H,9H2,1H3,(H,15,17)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUPZYMGUBLXRJ-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C=CC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)
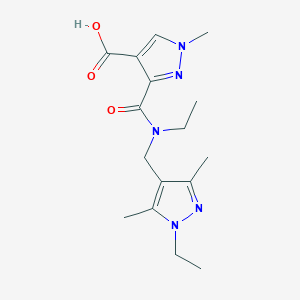
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)

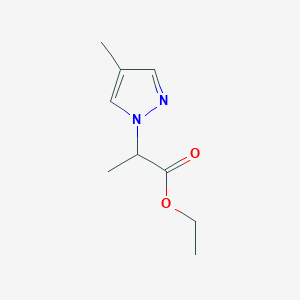
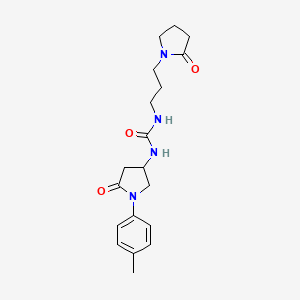
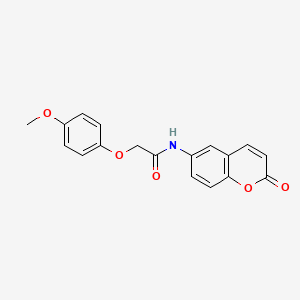

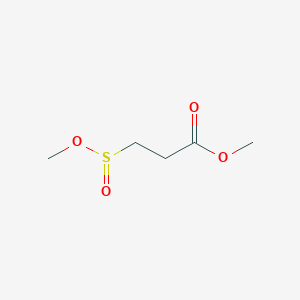
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
